3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
Description
Properties
Molecular Formula |
C19H17N5OS |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H17N5OS/c1-12-4-3-5-16(10-12)17(25)20-11-14-6-8-15(9-7-14)18-23-24-13(2)21-22-19(24)26-18/h3-10H,11H2,1-2H3,(H,20,25) |
InChI Key |
HUQFPXFRNRBZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Cyclization Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional POCl₃ | Reflux, 3 hours | 68 | 92 | |
| Microwave POCl₃ | 150°C, 30 minutes | 82 | 95 | |
| Solvent-free | CuI, 8-hydroxyquinoline, 24h | 85 | 97 |
Microwave-assisted synthesis emerges as the most efficient method, reducing energy consumption and improving reproducibility. However, solvent-free copper-catalyzed methods offer superior scalability for industrial production.
Characterization and Analytical Validation
The target compound is characterized using spectroscopic and chromatographic techniques:
-
IR Spectroscopy: A strong absorption at 1680 cm⁻¹ confirms the amide C=O stretch, while peaks at 1550 cm⁻¹ and 1450 cm⁻¹ correspond to triazolo-thiadiazole ring vibrations.
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.85–7.30 (m, 8H, aromatic-H), 4.65 (s, 2H, CH₂), 2.50 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).
-
HPLC: Retention time of 6.8 minutes with 99.2% purity (C18 column, acetonitrile/water = 70:30).
Challenges and Regiochemical Considerations
Regioselectivity during triazolo-thiadiazole formation poses a significant challenge. Source identifies that using excess POCl₃ (5 equivalents) directs cyclization toward the 6-position of the thiadiazole ring, minimizing the formation of 7-substituted byproducts. Additionally, substituting electron-withdrawing groups on the benzoic acid precursor enhances regiochemical control by polarizing the carbonyl group for nucleophilic attack .
Chemical Reactions Analysis
2.1. Triazolo-thiadiazole Ring Formation
-
Mechanism :
-
Step 1 : Cyclization of a triazole-thione intermediate with alkyl halides in basic conditions (e.g., KOH/methanol) triggers a Dimroth rearrangement, cleaving the triazole ring and forming the 1,3,4-thiadiazole core .
-
Step 2 : Subsequent alkylation of the thiadiazole anion with alkyl halides introduces substituents (e.g., methyl groups) .
-
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Dimroth rearrangement | KOH, methanol, heat | Formation of thiadiazole ring |
| Alkylation | Alkyl halides (e.g., CH₃I) | Substituted thiadiazole derivatives |
2.2. Benzamide Group Addition
-
Mechanism :
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation | Benzoyl chloride, DMF, K₂CO₃ | N-substituted benzamide derivatives |
Key Reagents and Reaction Conditions
| Reagent | Purpose | Typical Conditions |
|---|---|---|
| Carbon disulfide | Triazole ring formation | Basic media (e.g., NaOH) |
| KOH/methanol | Dimroth rearrangement | Heat, reflux |
| Alkyl halides (CH₃I) | Substitution/alkylation | Room temperature, basic catalysts |
| Benzoyl chloride | Benzamide group introduction | DMF, coupling agents (DCC/DMAP) |
Reactivity and Functional Group Transformations
The compound’s reactivity stems from its fused heterocyclic system and substituents:
-
Electrophilic substitution : The benzamide group and thiadiazole ring enable nucleophilic aromatic substitution (e.g., bromination or alkylation) .
-
Enzyme inhibition : The triazolo-thiadiazole core interacts with biological targets (e.g., c-Met kinase, urease), leveraging its planar structure and hydrogen-bonding motifs .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazole compounds exhibit significant antibacterial and antifungal properties. For example, studies have shown that certain derivatives demonstrate improved inhibition against urease-positive microorganisms and pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Compounds similar to 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide have been reported to possess anti-inflammatory effects. The triazole ring system is particularly noted for enhancing anti-inflammatory activity in various synthesized compounds .
Anticancer Potential
Some studies suggest that triazolo-thiadiazole derivatives may exhibit anticancer properties. For instance, research on structurally related compounds has indicated their potential in inhibiting tumor growth across various cancer cell lines .
Agricultural Applications
The compound's derivatives have also been explored for their potential use as agrochemicals. Their antifungal properties make them suitable candidates for developing new fungicides that can combat crop diseases effectively.
Materials Science
In materials science, compounds with similar structures have been utilized in the development of novel materials with specific electronic or optical properties. The incorporation of triazole and thiadiazole units can enhance the performance of materials used in sensors and electronic devices.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazolo-thiadiazole derivatives against common pathogens. The results indicated that certain derivatives significantly inhibited bacterial growth at concentrations as low as 12.5 μg/mL .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of these compounds. The study found that selected derivatives reduced inflammation markers in vitro and showed promise in vivo models .
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore allows it to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can be contextualized against structurally related triazolothiadiazole derivatives. Key comparisons are summarized below:
Key Insights from Structural Comparisons
Substituent Effects on Bioactivity :
- Methyl vs. Bromo in Benzamide : The brominated analog (955314-81-5) exhibits enhanced antimicrobial activity compared to the methyl-substituted compound, likely due to bromine’s electronegativity and improved target binding .
- Adamantyl vs. Methyl : Adamantyl-substituted derivatives (e.g., 5c) show higher antiproliferative activity, attributed to increased lipophilicity and steric bulk enhancing membrane penetration .
Linker and Positional Influence :
- Benzamide-Benzyl Linker : The benzamide group in the target compound may improve solubility compared to thiophene- or sulfonyl-linked analogs (e.g., 128d), though this requires empirical validation .
- 6-Position Substitution : Phenyl or nitro groups at the triazolothiadiazole 6-position (e.g., 7c) correlate with higher synthetic yields (77%) and thermal stability (melting point: 176°C) .
Enzyme Inhibition :
- The acetamide-thiophene derivative (IC50 = 42 nM) demonstrates potent CDK5/p25 inhibition, suggesting that electron-withdrawing groups (e.g., acetamide) enhance kinase binding affinity .
Biological Activity
3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a compound that incorporates the 1,2,4-triazolo and 1,3,4-thiadiazole scaffolds known for their significant biological activities. The structural features of this compound suggest potential pharmacological effects across various therapeutic areas.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 316.39 g/mol. It contains multiple functional groups that contribute to its biological activity, including the triazole and thiadiazole rings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₆S |
| Molecular Weight | 316.39 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazolo and 1,3,4-thiadiazole moieties exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Compounds with these scaffolds have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives have shown efficacy against both gram-positive and gram-negative bacteria as well as fungi .
- Anticancer Activity : Several studies have reported that triazolo-thiadiazole derivatives inhibit cancer cell proliferation. For example, compounds have been shown to inhibit c-Met kinase activity with IC50 values in the nanomolar range .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties through in vitro assays demonstrating significant inhibition of inflammatory mediators .
- Anticonvulsant Properties : The potential use of these compounds as anticonvulsants has been explored in various models. Studies suggest that modifications to the thiadiazole ring can enhance anticonvulsant activity while reducing toxicity .
Case Studies and Research Findings
-
Anticancer Activity :
- A study synthesized several triazolo-thiadiazole derivatives and evaluated their effects on cancer cell lines. One compound exhibited an IC50 of 2.02 nM against c-Met kinase and inhibited cell growth in MKN45 cells significantly .
- Another research identified a derivative that inhibited HepG2 cell proliferation with an IC50 of approximately 3 μM .
- Antimicrobial Studies :
- Anti-inflammatory Effects :
Q & A
Q. What are the optimal synthetic routes for preparing 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, and highlight the use of phosphoryl trichloride (POCl₃) as a catalyst for forming triazolo-thiadiazole cores. Key steps include:
- Reacting 4-amino-3-methyl-1,2,4-triazole-5-thiol with trichloroacetic acid in POCl₃ under reflux for 24 hours to form the thiadiazole ring .
- Introducing benzamide substituents via nucleophilic substitution or coupling reactions (e.g., using benzyl halides or amide-forming reagents like EDCI/HOBt).
Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol-chloroform mixtures .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology :
- X-ray crystallography : Single-crystal diffraction (e.g., using a Bruker D8 Venture diffractometer at 153 K) provides precise bond lengths and angles. For example, reports mean C–C bond lengths of 0.003 Å with R factor = 0.029 .
- Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆): Peaks for methyl groups (~2.5 ppm) and aromatic protons (~7.2–8.1 ppm) confirm substituent integration .
- FT-IR : Absorbance bands for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) validate amide and triazole functionalities .
Q. What analytical techniques ensure purity and reproducibility in synthesis?
- Methodology :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm confirm purity (>98%) .
- Elemental analysis : Combustion analysis (e.g., using a CHNS-O analyzer) matches calculated and observed C, H, N, S percentages within ±0.3% .
Advanced Research Questions
Q. How does structural modification of the triazolo-thiadiazole core influence bioactivity?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., halogen, methoxy, or aryl groups at position 6 of the thiadiazole ring). demonstrates that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance heparanase inhibition (IC₅₀ = 3–12 µg/mL), likely due to improved target binding . Bioassays (e.g., enzyme-linked immunosorbent assays, ELISAs) quantify activity, while molecular docking (AutoDock Vina) predicts binding modes to targets like 14-α-demethylase (PDB: 3LD6) .
Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
- Methodology :
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier penetration. For example, a TPSA <140 Ų suggests good oral bioavailability .
- Toxicity screening : ProTox-II predicts hepatotoxicity and mutagenicity by analyzing structural alerts (e.g., nitro groups or unsaturated bonds) .
Q. How can researchers resolve contradictions in spectral or crystallographic data?
- Methodology :
- Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping peaks. For crystallographic discrepancies (e.g., R factor >0.05), refine models using SHELXL with anisotropic displacement parameters .
- Reproducibility : Replicate synthesis under inert conditions (N₂ atmosphere) to minimize oxidation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
